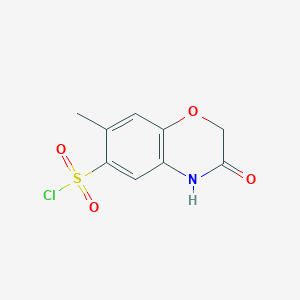
7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as MBOCA, and it is widely used in the synthesis of various polymers, resins, and other materials. In
Wirkmechanismus
The mechanism of action of MBOCA is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with various functional groups in polymers and other materials. These reactive intermediates can form covalent bonds with the functional groups, resulting in the cross-linking of the polymer chains and the formation of a three-dimensional network. This cross-linking process enhances the mechanical properties of the polymer, making it more durable and resistant to wear and tear.
Biochemical and Physiological Effects
MBOCA has been shown to have toxic effects on living organisms, including humans. Exposure to MBOCA can cause skin irritation, respiratory problems, and other health issues. However, the exact mechanism of toxicity is not fully understood, and further research is needed to fully elucidate the biochemical and physiological effects of MBOCA.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MBOCA in lab experiments is its high purity and consistent quality. This makes it ideal for use in the synthesis of polymers and other materials, where the purity of the starting materials is crucial for the final product's properties. However, MBOCA is also highly toxic and requires careful handling and disposal to avoid environmental contamination and health risks.
Zukünftige Richtungen
There are many potential future directions for research on MBOCA. One area of interest is the development of safer and more environmentally friendly alternatives to MBOCA for use in the synthesis of polymers and other materials. Another area of interest is the exploration of MBOCA's potential applications in other fields, such as biomedicine and electronics. Finally, further research is needed to fully elucidate the mechanism of action and toxicity of MBOCA, which could lead to the development of safer and more effective industrial processes.
Synthesemethoden
The synthesis of MBOCA involves the reaction of 2,4-toluene diisocyanate with 2-mercaptobenzoxazole in the presence of a catalyst. This reaction results in the formation of MBOCA, which is a white crystalline solid with a melting point of 105-107°C. The yield of this reaction is typically high, and the purity of the product can be easily controlled through various purification techniques.
Wissenschaftliche Forschungsanwendungen
MBOCA has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of MBOCA is in the synthesis of polyurethane elastomers, which are widely used in the automotive, aerospace, and construction industries. MBOCA is also used in the production of epoxy resins, which are commonly used in the manufacture of adhesives, coatings, and composites.
Eigenschaften
IUPAC Name |
7-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4S/c1-5-2-7-6(11-9(12)4-15-7)3-8(5)16(10,13)14/h2-3H,4H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHQQBUPFYZCTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-((4-(Ethoxycarbonyl)benzyl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2807516.png)
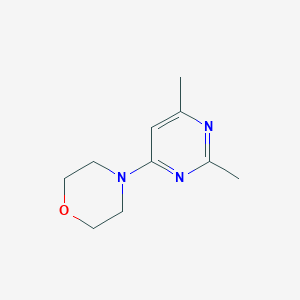
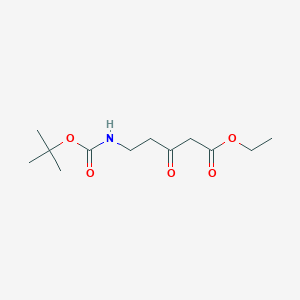
![4-Tert-butyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2807521.png)

![{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methoxyphenyl)amine](/img/structure/B2807525.png)

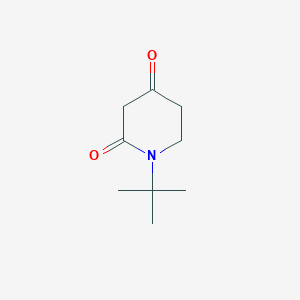

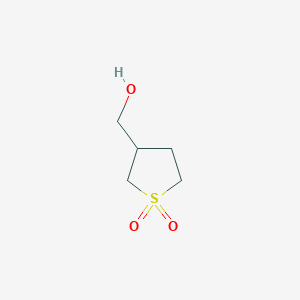
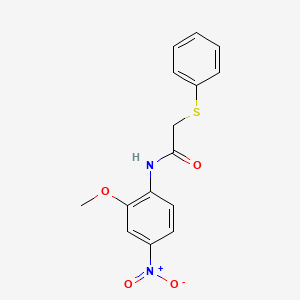
![2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B2807537.png)
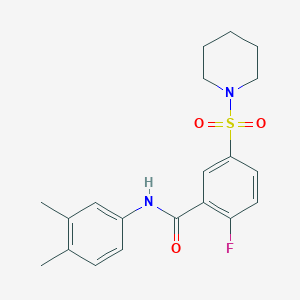
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2807539.png)